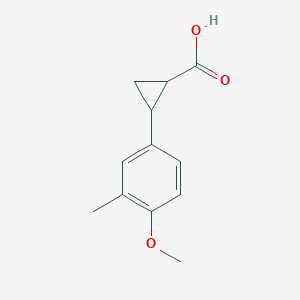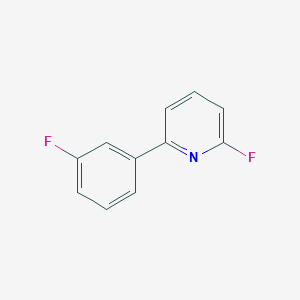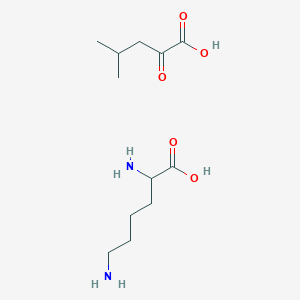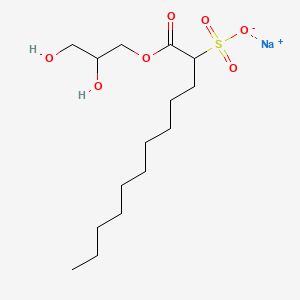
Sodium 1-(2,3-dihydroxypropoxy)-1-oxododecane-2-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 1-(2,3-dihydroxypropoxy)-1-oxododecane-2-sulfonate is a surfactant known for its ability to enhance the solubility and enzymatic digestion of proteins. It is commonly used in various biochemical and industrial applications due to its unique properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1-(2,3-dihydroxypropoxy)-1-oxododecane-2-sulfonate involves the reaction of dodecane-2-one with sodium-3-(2,3-dihydroxypropoxy)propanesulfonate under acidic conditions. The reaction typically requires heating and the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions where the reactants are mixed in a controlled environment to ensure consistent quality and yield. The reaction mixture is then purified through various techniques such as centrifugation and filtration to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 1-(2,3-dihydroxypropoxy)-1-oxododecane-2-sulfonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions typically occur under controlled temperatures and pH conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized sulfonates, while reduction can produce reduced sulfonates .
Applications De Recherche Scientifique
Sodium 1-(2,3-dihydroxypropoxy)-1-oxododecane-2-sulfonate has a wide range of scientific research applications:
Chemistry: Used as a surfactant to enhance solubility and facilitate various chemical reactions.
Biology: Employed in protein digestion and solubilization, making it valuable in proteomics and enzymatic studies.
Medicine: Utilized in drug delivery systems to improve the solubility and bioavailability of therapeutic agents.
Industry: Applied in the formulation of detergents, emulsifiers, and other industrial products .
Mécanisme D'action
The mechanism of action of Sodium 1-(2,3-dihydroxypropoxy)-1-oxododecane-2-sulfonate involves its ability to interact with proteins and other biomolecules, enhancing their solubility and making them more susceptible to enzymatic digestion. This interaction is facilitated by the compound’s unique structure, which allows it to bind to hydrophobic regions of proteins and expose them to enzymatic cleavage .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt
- 1,2-Dioleoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt
- 1,2-Dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt
Uniqueness
Compared to these similar compounds, Sodium 1-(2,3-dihydroxypropoxy)-1-oxododecane-2-sulfonate is unique due to its specific structure that enhances protein solubility and enzymatic digestion without inhibiting enzyme activity. This makes it particularly valuable in biochemical and industrial applications where efficient protein processing is required .
Propriétés
Numéro CAS |
67827-90-1 |
|---|---|
Formule moléculaire |
C15H29NaO7S |
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
sodium;1-(2,3-dihydroxypropoxy)-1-oxododecane-2-sulfonate |
InChI |
InChI=1S/C15H30O7S.Na/c1-2-3-4-5-6-7-8-9-10-14(23(19,20)21)15(18)22-12-13(17)11-16;/h13-14,16-17H,2-12H2,1H3,(H,19,20,21);/q;+1/p-1 |
Clé InChI |
NJHGOYLSDZOYNG-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCC(C(=O)OCC(CO)O)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


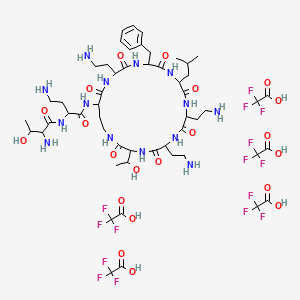
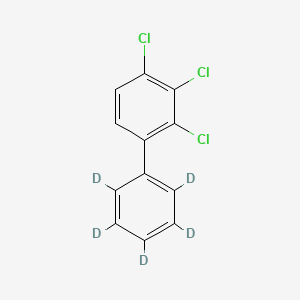
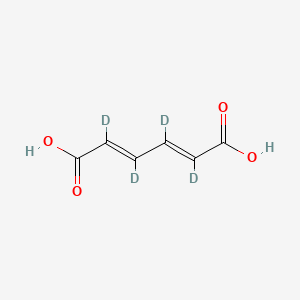
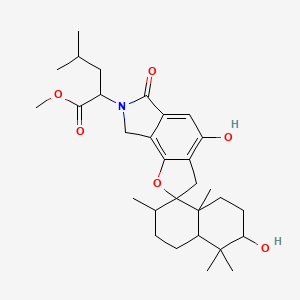
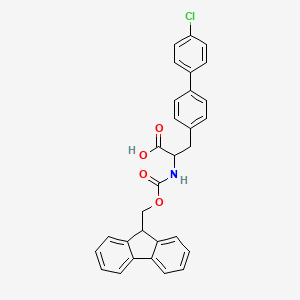
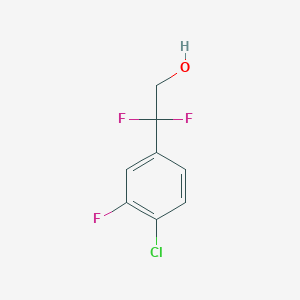
![3-(4-Hydroxy-3-methoxyphenyl)-2-methyl-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one](/img/structure/B12302362.png)
![3-(3-(9H-Carbazol-9-yl)phenyl)benzo[4,5]thieno[2,3-b]pyridine](/img/structure/B12302368.png)
![8,16-Bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,9,12-tetrol](/img/structure/B12302375.png)
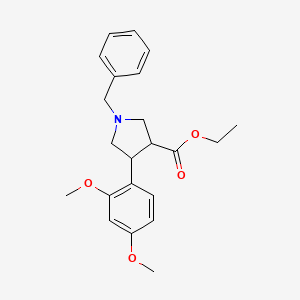
![2-Pyridinecarboxamide, N,N'-[(1S,2S)-1,2-diphenyl-1,2-ethanediyl]bis-](/img/structure/B12302387.png)
